N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine
Brand Name: Vulcanchem
CAS No.: 1998713-98-6
VCID: VC2896971
InChI: InChI=1S/C8H16N2O3/c1-11-8(12-2)5-10-7-6-13-4-3-9-7/h8H,3-6H2,1-2H3,(H,9,10)
SMILES: COC(CNC1=NCCOC1)OC
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol

N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine

CAS No.: 1998713-98-6

Cat. No.: VC2896971

Molecular Formula: C8H16N2O3

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine - 1998713-98-6

Specification

CAS No. 1998713-98-6
Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
IUPAC Name N-(2,2-dimethoxyethyl)-3,6-dihydro-2H-1,4-oxazin-5-amine
Standard InChI InChI=1S/C8H16N2O3/c1-11-8(12-2)5-10-7-6-13-4-3-9-7/h8H,3-6H2,1-2H3,(H,9,10)
Standard InChI Key FZDURRBEWBMKJL-UHFFFAOYSA-N
SMILES COC(CNC1=NCCOC1)OC
Canonical SMILES COC(CNC1=NCCOC1)OC

Introduction

Chemical Structure and Properties

N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine possesses a heterocyclic structure with multiple functional groups that contribute to its chemical reactivity and biological properties. The compound's structure consists of a six-membered oxazine ring with a 2,2-dimethoxyethyl group attached to one of the nitrogen atoms.

Basic Identification

The compound is uniquely identified by the following characteristics:

PropertyValue
CAS Number1998713-98-6
Molecular FormulaC₈H₁₆N₂O₃
Molecular Weight188.22 g/mol
SMILES NotationCOC(CNC1=NCCOC1)OC
InChIInChI=1S/C8H16N2O3/c1-11-8(12-2)5-10-7-6-13-4-3-9-7/h8H,3-6H2,1-2H3,(H,9,10)
InChIKeyFZDURRBEWBMKJL-UHFFFAOYSA-N

These identifiers are essential for unambiguous reference to the compound in scientific literature and databases .

Physical and Chemical Properties

The physical properties of N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine contribute to its behavior in various experimental and biological systems. Its oxazine ring structure, along with the dimethoxyethyl substituent, influences its solubility profile and reactivity patterns.

Spectroscopic Properties

The compound exhibits distinctive spectroscopic characteristics, including predicted collision cross-section (CCS) values for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]⁺189.12337141.5
[M+Na]⁺211.10531150.9
[M+NH₄]⁺206.14991148.4
[M+K]⁺227.07925146.7
[M-H]⁻187.10881143.4

These values are particularly useful for mass spectrometry-based identification and analysis of the compound .

Synthesis Methods

The synthesis of N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine typically involves multi-step organic reactions designed to efficiently construct the oxazine ring system and introduce the dimethoxyethyl substituent.

Conventional Synthetic Approaches

A common synthetic strategy involves cyclization of appropriate precursors containing both amine and ether functionalities. The specific synthetic pathway must be carefully designed to ensure high yield and purity of the final product.

Chemical Reactivity

N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine possesses multiple reactive sites that enable it to participate in various chemical transformations.

Functional Group Reactivity

The compound can engage in several types of reactions, including:

  • Nucleophilic substitution reactions, particularly at the dimethoxyethyl group

  • Addition reactions at the oxazine ring

  • Transformations involving the amine functionality

These reactions are typically performed under controlled conditions to optimize yields and minimize unwanted by-products.

Structure-Activity Relationships

The reactivity profile of N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine is influenced by both steric and electronic factors. The presence of the dimethoxyethyl group affects the electron distribution within the molecule, potentially altering the reactivity of the oxazine ring compared to unsubstituted analogues.

CompoundKey Structural FeaturesReported Biological Activities
N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amineOxazine ring with dimethoxyethyl substituentPotential BACE inhibitor; enzyme modulator
2H-1,4-Oxazin-3-amine, 5,6-dihydro-Simpler oxazine core without dimethoxyethyl groupBroad-spectrum bioactivities including antiviral, antibacterial, and antifungal properties
N-(2,2-dimethoxyethyl)-2H-1,4-benzoxazin-3-amineBenzoxazine core with dimethoxyethyl substituentSimilar enzyme inhibition profile with potentially enhanced potency due to extended aromatic system

This comparative analysis highlights the importance of both the core heterocyclic structure and the nature of substituents in determining biological activity .

Research Findings and Future Directions

Current research on N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine is primarily focused on exploring its potential as a bioactive compound and optimizing its properties for specific applications.

Current Research Status

Initial studies suggest that N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine exhibits promising biological activities and has been investigated for its potential therapeutic applications. Research in this area continues to evolve, with newer studies aiming to elucidate its precise mechanisms of action and optimize its properties.

Structure-Activity Relationship Studies

Understanding the relationship between structural modifications and biological activity is crucial for developing more potent and selective derivatives. Systematic variation of substituents on both the oxazine ring and the dimethoxyethyl group could yield compounds with enhanced properties.

Future Research Directions

Several promising avenues for future research on N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine include:

  • Development of more efficient synthetic routes with higher yields

  • Exploration of additional biological targets beyond BACE inhibition

  • Investigation of structure-activity relationships through systematic modification of the core structure

  • Formulation studies to enhance the compound's pharmacokinetic properties

  • Computational modeling to predict interactions with biological macromolecules

These research directions could significantly expand our understanding of this compound's potential applications in medicinal chemistry and drug development .

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